Mass Spectrometric Differentiation: +4 Da Isotopic Shift Enables Baseline Resolution from Unlabeled Dihydroergotamine
Dihydro Ergotamine-13C,d3 Mesylate provides a +4 Da mass shift relative to unlabeled dihydroergotamine mesylate (MW 679.79 for unlabeled vs. 683.8 for labeled), generating a distinct MS/MS transition that is fully resolved from the native analyte channel . In contrast, unlabeled DHE exhibits zero mass separation, while D3-only or 13C-only labeled analogs provide only +3 or +1 Da shifts, respectively, which may be insufficient to avoid isotopic cross-talk when multiple isotopologues are present in complex biological matrices [1].
| Evidence Dimension | Molecular mass shift for MS/MS internal standardization |
|---|---|
| Target Compound Data | +4 Da (MW 683.8 vs. 679.79 unlabeled) |
| Comparator Or Baseline | Unlabeled DHE: 0 Da shift; D3-labeled analog: +3 Da shift; 13C-labeled analog: +1 Da shift |
| Quantified Difference | +4 Da provides optimal mass separation, exceeding the typical +3 Da minimum recommended for SIL-IS |
| Conditions | Electrospray ionization LC-MS/MS, MRM mode |
Why This Matters
A +4 Da mass shift ensures complete chromatographic co-elution with the native analyte while eliminating isotopic interference, a prerequisite for FDA/EMA-compliant bioanalytical method validation.
- [1] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-407. View Source
